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Core Science & Biosynthesis

Foundational

Comprehensive Toxicity and Safety Profiling of 4-(3-Methoxyphenyl)-1H-pyrazol-5-amine Dihydrochloride: A Technical Whitepaper

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Early-Stage in vitro Toxicology & Safety Pharmacology Executive Summary The compound 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochl...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Early-Stage in vitro Toxicology & Safety Pharmacology

Executive Summary

The compound 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride (CAS: 93690-16-5) is a highly functionalized biochemical building block. Its core architecture—a 5-aminopyrazole—is a privileged pharmacophore widely utilized in the design of potent kinase inhibitors targeting RET, Trk, p38 MAPK, and CDKs . The aminopyrazole moiety acts as an exceptional ATP-competitive hinge binder. However, this structural advantage is intrinsically linked to specific toxicological liabilities, most notably metabolic bioactivation, off-target kinase cytotoxicity, and potential genotoxicity.

As a Senior Application Scientist, I have designed this technical guide to deconstruct the mechanistic safety profile of this compound. This document moves beyond standard safety data sheets to provide a rigorous, self-validating framework for evaluating the toxicity of aminopyrazole derivatives during hit-to-lead and lead optimization phases.

Structural Liabilities and Mechanistic Toxicology

To accurately profile the safety of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine, we must first analyze the causality behind its potential toxicities based on its molecular architecture.

The Aminopyrazole Core: Metabolic Bioactivation

While 5-aminopyrazoles are excellent kinase hinge binders, the electron-rich nature of the pyrazole ring makes it highly susceptible to oxidation by hepatic Cytochrome P450 (CYP450) enzymes (primarily CYP3A4). This oxidation frequently generates electrophilic reactive intermediates, such as imine or nitrenium species . If these intermediates are not rapidly neutralized by endogenous glutathione (GSH), they will covalently bind to hepatic macromolecules, initiating idiosyncratic drug-induced liver injury (DILI).

The 3-Methoxyphenyl Moiety: O-Demethylation

The meta-methoxy substitution on the phenyl ring presents a secondary metabolic liability. CYP-mediated O-demethylation yields a reactive phenol. Subsequent oxidation of this phenol can form highly redox-active ortho- or para-quinones. These quinones deplete cellular antioxidants and induce oxidative stress via the generation of reactive oxygen species (ROS).

The Dihydrochloride Salt Form: Artifactual Cytotoxicity

The compound is supplied as a dihydrochloride salt. While this enhances aqueous solubility, dissolving it in unbuffered in vitro assay media releases two equivalents of HCl. This localized pH shock can induce rapid cellular necrosis that mimics compound-driven cytotoxicity. Causality in experimental design: All cellular assays must utilize media heavily buffered with HEPES to prevent false-positive toxicity readouts.

Visualizing the Toxicological Pathways

To conceptualize the primary liability of this compound, the following diagram maps the CYP450-mediated bioactivation pathway and the competing detoxification route.

Bioactivation Parent 4-(3-methoxyphenyl)- 1H-pyrazol-5-amine CYP CYP450 Oxidation (Hepatic Microsomes) Parent->CYP Reactive Electrophilic Reactive Intermediate CYP->Reactive Bioactivation GSH Glutathione (GSH) Trapping Reactive->GSH Detoxification Protein Covalent Protein Binding (Toxicity/IDT) Reactive->Protein Toxicity Pathway Adduct GSH-Adduct (LC-MS/MS Detected) GSH->Adduct

Figure 1: CYP450-mediated bioactivation pathway of the aminopyrazole scaffold and GSH trapping.

Quantitative Safety Thresholds

When advancing 4-(3-methoxyphenyl)-1H-pyrazol-5-amine derivatives through the drug development pipeline, raw data must be benchmarked against strict go/no-go thresholds. Table 1 summarizes the quantitative parameters required to validate the safety of this scaffold.

Table 1: Baseline Safety & Toxicity Thresholds for Aminopyrazole Derivatives

Assay / ParameterTarget ThresholdMechanistic RationaleTypical Aminopyrazole Liability
Cytotoxicity (HepG2) CC₅₀ > 50 µMEnsures a therapeutic window between target kinase inhibition and general cell death.Off-target kinase inhibition leading to broad cytotoxicity.
hERG Inhibition IC₅₀ > 10 µMMitigates risk of QT prolongation and fatal arrhythmias (Torsades de Pointes) .Basic amines often bind the hERG potassium channel pore.
Ames Fluctuation Test Negative (all strains)Prevents advancement of mutagenic/carcinogenic compounds .Primary aromatic amines can be oxidized to DNA-reactive nitrenium ions.
Reactive Metabolites < 50 pmol eq/mg proteinLimits covalent binding to hepatic proteins, reducing risk of idiosyncratic DILI.Oxidation of the pyrazole ring to electrophilic species.

Tiered Safety Screening Workflow

Safety profiling must be executed sequentially to optimize resource allocation. The workflow below illustrates the critical path for evaluating 4-(3-methoxyphenyl)-1H-pyrazol-5-amine.

Workflow Tier1 Tier 1: In Vitro Cytotoxicity Tier2 Tier 2: Genotoxicity (Ames Test) Tier1->Tier2 Tier3 Tier 3: Cardiotoxicity (hERG Patch Clamp) Tier2->Tier3 Tier4 Tier 4: Hepatotoxicity (Reactive Metabolites) Tier3->Tier4 Decision Go/No-Go Decision Tier4->Decision

Figure 2: Tiered safety screening workflow for early-stage evaluation of aminopyrazole derivatives.

Experimental Protocol: LC-MS/MS Reactive Metabolite Trapping

To directly address the primary liability of the aminopyrazole core, we must quantify its propensity for bioactivation. The following methodology outlines a self-validating system using Human Liver Microsomes (HLMs) and Glutathione (GSH) trapping.

Causality & Design: GSH is utilized because its nucleophilic thiol mimics the sulfhydryl groups on hepatic proteins. By tracking the formation of GSH-adducts via mass spectrometry, we can quantify the exact amount of reactive intermediate generated before it causes cellular damage.

Step 1: Master Mix Preparation & pH Control
  • Prepare a 100 mM potassium phosphate buffer. Critical Step: Due to the dihydrochloride salt of the test compound, verify and strictly adjust the final buffer to pH 7.4. Failure to do so will denature the CYP enzymes.

  • Add pooled HLMs to achieve a final protein concentration of 1.0 mg/mL.

  • Spike in 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride to a final concentration of 10 µM.

  • Add GSH to a final concentration of 5 mM.

Step 2: Reaction Initiation & Self-Validation Controls
  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Self-Validating Controls: In parallel, run the following to ensure system integrity:

    • Vehicle Control: DMSO only (baseline noise).

    • Positive Control: 10 µM Acetaminophen (known to form the reactive NAPQI intermediate; proves CYP system is active).

    • Negative Control: Test compound + HLMs + GSH, but without the NADPH system (proves that any detected adducts are strictly metabolism-dependent, not artifacts of chemical degradation).

Step 3: Incubation and Quenching
  • Incubate the samples at 37°C for 60 minutes in a shaking water bath (150 rpm).

  • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol). The rapid protein precipitation halts all enzymatic activity immediately.

  • Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

Step 4: LC-MS/MS Analysis
  • Transfer the supernatant to LC vials.

  • Analyze via LC-MS/MS using a triple quadrupole mass spectrometer.

  • Detection Strategy: Utilize a neutral loss scan of 129 Da (representing the loss of pyroglutamic acid from the GSH moiety) in positive ion mode. This selectively filters the data to only show GSH adducts of the aminopyrazole core, allowing for precise quantification of the bioactivation liability.

References

  • Title: Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: Evidence for the in vitro bioactivation of aminopyrazole derivatives: trapping reactive aminopyrazole intermediates using glutathione ethyl ester in human liver microsomes Source: Chemical Research in Toxicology (via PubMed) URL: [Link]

  • Title: ICH S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Test No. 471: Bacterial Reverse Mutation Test (Ames Test) Source: OECD Guidelines for the Testing of Chemicals URL: [Link]

Protocols & Analytical Methods

Method

Application Note: 4-(3-Methoxyphenyl)-1H-pyrazol-5-amine Dihydrochloride in Drug Discovery and Heterocyclic Synthesis

Prepared by: Senior Application Scientist, Medicinal Chemistry & Scaffold Design Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Strategic Rationale & Chemical Significance The 5-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Scaffold Design Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Strategic Rationale & Chemical Significance

The 5-aminopyrazole core is a privileged pharmacophore in modern drug discovery, acting as a versatile binucleophile for the construction of complex fused heterocyclic systems[1][2]. Specifically, 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride offers a unique structural advantage: the 3-methoxyphenyl substituent acts as a lipophilic anchor, perfectly suited for occupying hydrophobic pockets in kinase active sites, while the methoxy group provides a localized hydrogen-bond acceptor.

As a building block, this compound is primarily utilized to synthesize pyrazolo[3,4-d]pyrimidines (purine bioisosteres) and pyrazolo[1,5-a]pyrimidines[3]. These fused scaffolds are foundational in the development of potent xanthine oxidase inhibitors[4] and IRAK4 kinase inhibitors for inflammatory diseases[5]. Additionally, direct acylation or sulfonylation of the exocyclic amine has proven critical in the discovery of selective NaV1.7 inhibitors for pain management[6].

Why the Dihydrochloride Salt?

In my experience overseeing library synthesis, free 5-aminopyrazoles are prone to slow oxidative degradation and discoloration upon prolonged exposure to air and light. The dihydrochloride salt form (CAS: 93690-16-5) effectively protonates the basic nitrogen centers, drastically enhancing shelf-life, improving handling properties (free-flowing powder vs. sticky oil/gum), and standardizing stoichiometric calculations[7][8].

Physicochemical Data & Handling Metrics

To ensure reproducibility in high-throughput or scale-up environments, understanding the physical parameters of this building block is critical.

PropertyValue / CharacteristicOperational Impact in the Lab
Molecular Weight 262.14 g/mol (Salt) / 189.21 g/mol (Free Base)Always calculate stoichiometry based on the 2HCl salt (262.14 g/mol ) unless pre-neutralized.
Physical State Solid (Off-white to pale yellow powder)Hygroscopic; store in a desiccator at 4°C. Allow to reach room temperature before opening to prevent condensation.
Solubility Soluble in DMSO, MeOH, H2OPoorly soluble in aprotic solvents (DCM, THF) until neutralized with an organic base (e.g., DIPEA, Et3N).
Nucleophilicity Moderate (Electronically deactivated)The exocyclic primary amine is deactivated by the electron-withdrawing pyrazole ring. Requires strong electrophiles or heating.

Synthetic Workflows & Mechanistic Causality

The true value of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine lies in its divergent reactivity. Depending on the electrophilic partner, the building block can be steered toward various bioactive scaffolds.

G BB 4-(3-methoxyphenyl)-1H- pyrazol-5-amine 2HCl FreeBase Free Base Generation (Et3N / DIPEA) BB->FreeBase Neutralization P1 Pyrazolo[3,4-d]pyrimidines (Purine Bioisosteres) FreeBase->P1 Electrophilic Cyclization P2 Pyrazolo[1,5-a]pyrimidines (Kinase Scaffolds) FreeBase->P2 1,3-Dielectrophiles P3 Amide/Urea Derivatives (Targeted Modulators) FreeBase->P3 Acylation / Coupling T1 Xanthine Oxidase & CDK Inhibitors P1->T1 T2 IRAK4 Inhibitors (Inflammation) P2->T2 T3 NaV1.7 / p38α Inhibitors P3->T3

Caption: Synthetic pathways of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine to bioactive scaffolds.

Validated Experimental Protocols

The following protocols have been designed as self-validating systems . Do not proceed to subsequent steps without confirming the analytical checkpoints.

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds (IRAK4 Inhibitor Precursors)

Causality & Mechanism: When reacting 5-aminopyrazoles with 1,3-dielectrophiles (e.g., enaminones), regioselectivity is dictated by the differential nucleophilicity of the exocyclic primary amine versus the endocyclic pyrazole nitrogen. The exocyclic amine attacks the most electrophilic carbon first. Running this in a protic solvent (EtOH) with a mild base facilitates the necessary proton transfers for the final dehydration and cyclization step[9].

Step-by-Step Methodology:

  • Free-Basing: Suspend 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride (1.0 eq, 1.0 mmol) in absolute ethanol (5.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol) dropwise.

    • Self-Validation Checkpoint: The cloudy suspension will turn into a clear, pale-yellow solution. Spot on a silica TLC plate (10% MeOH/DCM); the free base will migrate (Rf ~0.4), whereas the unneutralized salt remains at the baseline.

  • Cyclocondensation: Add the appropriate enaminone or 1,3-diketone (1.1 eq, 1.1 mmol) to the solution.

  • Reflux: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 4–6 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. The mass peak at m/z 190.1 (free base[M+H]+) must completely transition to the product mass. If the intermediate (uncyclized Schiff base) is observed, add a catalytic amount of glacial acetic acid (0.1 eq) and reflux for an additional hour to drive dehydration.

  • Isolation: Cool the mixture to 0°C. The product typically precipitates. Filter the solid, wash with cold ethanol (2 x 2 mL), and dry under a vacuum.

Protocol B: HATU-Mediated Amide Coupling for Targeted Modulators

Causality & Mechanism: Standard carbodiimide couplings (EDC/HOBt) often fail or stall at <30% conversion with 5-aminopyrazoles because the exocyclic amine is electronically deactivated. Using HATU generates a highly reactive 7-aza-OBt ester intermediate, overcoming this kinetic barrier. Elevated temperatures (50°C) are utilized to increase the collision frequency of the sterically hindered amine[6].

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the desired carboxylic acid (1.2 eq, 1.2 mmol) in anhydrous DMF (4.0 mL). Add HATU (1.3 eq, 1.3 mmol) and DIPEA (3.0 eq, 3.0 mmol). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride (1.0 eq, 1.0 mmol) directly to the activated mixture.

  • Heating: Heat the reaction to 50°C and stir for 12 hours.

    • Self-Validation Checkpoint: Quench a 5 µL aliquot in 1 mL of 1:1 MeCN/H2O and inject into the LC-MS. Ensure the active ester mass has disappeared and the product mass is dominant.

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash sequentially with saturated aqueous NaHCO3 (2 x 10 mL), 5% aqueous LiCl (to remove DMF, 2 x 10 mL), and brine (10 mL). Dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography.

Quantitative Data Summary

The table below summarizes the expected outcomes when utilizing 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride across standard medicinal chemistry workflows.

Reaction TypeTarget ScaffoldTypical Isolated YieldLC-MS (ESI+) ProfileExpected Purity (HPLC)
Cyclocondensation Pyrazolo[1,5-a]pyrimidine65–80%[M+H]+ matches calculated>95% (at 254 nm)
Amide Coupling Pyrazole-5-carboxamide50–70%[M+H]+ matches calculated>92% (at 254 nm)
Electrophilic Cyclization Pyrazolo[3,4-d]pyrimidine60–75%[M+H]+ matches calculated>90% (at 254 nm)

References

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. URL:[Link]

  • Faria, J. V., et al. (2008). Synthesis of N-aryl-5-amino-4-cyanopyrazole derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry (via PubMed). URL:[Link]

  • Anwar, H. F., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. URL:[Link]

  • Seganish, W. M., et al. (2010). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters (via PMC). URL:[Link]

  • Bregman, H., et al. (2017). Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7. Journal of Medicinal Chemistry (via PubMed). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride precipitation in cell media

Target Compound: 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride Audience: Researchers, Assay Biologists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride Audience: Researchers, Assay Biologists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the erratic behavior of small-molecule amines in in vitro assays. A classic culprit is 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride . While the dihydrochloride salt formulation provides excellent shelf stability and high solubility in pure water, introducing it into physiological cell culture media (e.g., DMEM, RPMI) often triggers a rapid phase separation or "crash."

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the thermodynamic and kinetic causality behind these precipitation events and provide self-validating protocols to ensure your compound remains in solution, guaranteeing the integrity of your biological data.

The Mechanistic "Why": Understanding the Phase Separation

To fix a precipitation issue, you must first understand the chemical environment driving it. When 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride crashes out of cell media, it is typically due to one of two distinct physical phenomena:

A. The pH-Driven Free Base Conversion (Thermodynamic Crash) The dihydrochloride salt is highly acidic. When dissolved in unbuffered water, it lowers the local pH, keeping the pyrazole and amine moieties protonated and highly water-soluble. However, cell culture media is heavily buffered to maintain a physiological pH of ~7.4. When the salt is introduced to this environment, the media's buffering system rapidly strips the protons from the compound. This converts the ionized salt into its neutral, hydrophobic "free base" form. If your target concentration exceeds the thermodynamic solubility limit of this free base, precipitation is inevitable.

B. Solvent Shock and Local Supersaturation (Kinetic Crash) If you are preparing a 10–100 mM stock in dimethyl sulfoxide (DMSO) and pipetting it directly into aqueous media, you are inducing "solvent shock." At the exact microscopic point of injection, the local DMSO concentration drops rapidly before bulk diffusion can occur. This triggers localized supersaturation, causing the hydrophobic free base to nucleate into microcrystals. As documented in high-throughput screening studies, these crystals not only cause false negatives by lowering the effective compound concentration, but they can also induce physical cytotoxicity via cell membrane rupture .

Diagnostic Workflow

Use the following logical progression to identify the root cause of your precipitation and select the appropriate intervention.

PrecipitationTroubleshooting A Precipitation Observed in Cell Media B Check Stock Solvent (DMSO vs. Water) A->B C DMSO Stock (>10 mM) B->C D Aqueous Stock (Water/Buffer) B->D E Solvent Shock Dilute to <0.1% DMSO C->E Local Supersaturation F pH Shift (Salt to Free Base) Check Media pH D->F Buffer Neutralization G Pre-warm to 37°C & Add Dropwise E->G Kinetic Control H Use Excipients (HP-β-CD or BSA) F->H Thermodynamic Limit

Workflow for diagnosing and resolving 4-(3-methoxyphenyl)-1H-pyrazol-5-amine precipitation.

Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility; micro-precipitates are often invisible to the naked eye but will ruin an assay. The following protocols are designed as self-validating systems —they include built-in analytical steps to prove the compound is truly in solution before it touches your cells.

Protocol A: The "Step-Down" Kinetic Dilution

Objective: Prevent localized solvent shock and maintain the compound in a metastable supersaturated state long enough for cellular uptake. Best for target concentrations ≤ 50 µM.

Step-by-Step Methodology:

  • Master Stock: Prepare a 10 mM master stock of the compound in 100% molecular-biology grade DMSO.

  • Intermediate Stock: Prepare a 1 mM intermediate working stock by diluting the master stock 1:10 into a transitional solvent (e.g., 50% DMSO / 50% PBS). Causality: This steps down the hydrophobicity gradient, preventing rapid nucleation.

  • Thermal Equilibration: Pre-warm your target cell culture media to 37°C in a water bath. Causality: Thermal energy increases the kinetic solubility limit of the media.

  • Dropwise Addition: While gently vortexing the warmed media, add the intermediate stock dropwise to reach your final concentration. Ensure the final DMSO concentration remains ≤ 0.1% (v/v).

  • System Validation (The OD600 Check): Before adding the media to your cells, incubate the prepared solution at 37°C for 2 hours (the typical timeframe for microcrystal formation). Measure the absorbance at 600 nm (OD600) against a media-only blank. An OD600 > 0.05 indicates micro-precipitation. If the OD600 is < 0.05, the protocol is validated, and the media is safe for cells.

Protocol B: Thermodynamic Solubilization via HP-β-CD

Objective: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to physically encapsulate the hydrophobic free base. Best for high-concentration assays (> 100 µM).

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 5% (w/v) HP-β-CD solution in unsupplemented cell culture media. Sterile filter through a 0.22 µm PES membrane.

  • Direct Complexation: Dissolve the 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride powder directly into this cyclodextrin solution to a concentration of 1 mM. Causality: The cyclodextrin provides a hydrophobic cavity for the methoxyphenyl and pyrazole rings, shielding them from the aqueous environment while the hydrophilic exterior maintains bulk solubility.

  • Dilution: Dilute this complexed stock into your standard cell media to reach the desired working concentration.

  • System Validation (The Spin-Down Check): Centrifuge an aliquot of the final media at 10,000 x g for 10 minutes. Carefully extract the supernatant and analyze it via UV-Vis or HPLC against a standard curve. If the measured concentration matches your theoretical yield, the compound is fully complexed and thermodynamically stable.

Quantitative Formulation Data

Use the table below to select the appropriate formulation strategy based on your required assay concentration and the tolerance limits of your specific cell line.

Formulation StrategyMax Compound Conc. (µM)Max Solvent/Additive Limit in MediaCytotoxicity RiskSolubilization Mechanism
Direct DMSO Spike ~10 - 20 µM0.1% (v/v) DMSOHigh (Crystal formation)Co-solvency (Poor)
Step-Down Dilution ~50 µM0.1% (v/v) DMSOMediumKinetic stabilization
BSA Supplementation ~100 µM0.1 - 0.5% (w/v) BSALowProtein binding / Carrier
HP-β-CD Complexation >200 µM1 - 5% (w/v) HP-β-CDLowHydrophobic encapsulation

Frequently Asked Questions (FAQs)

Q: My compound dissolved perfectly in pure water. Why did it turn cloudy the exact moment I added it to DMEM? A: DMEM contains a bicarbonate buffer system (pH ~7.4) and high concentrations of inorganic salts (phosphates, sulfates). The dihydrochloride salt dissolves in pure water because it lowers the unbuffered water's pH, keeping the amine protonated. In DMEM, the buffer neutralizes the compound into its highly insoluble free base, while the inorganic salts simultaneously compete for hydration (a "salting-out" effect).

Q: Can I just heat the media to 37°C to redissolve the crystals after they form? A: No. While pre-warming media prevents kinetic crashing, reheating already-formed crystals is rarely effective. The lattice energy of the crystallized free base is significantly higher than the thermal energy provided at 37°C. You must prevent nucleation from occurring in the first place using the protocols above.

Q: What is the absolute maximum DMSO concentration I can safely use to force the compound into solution? A: For most immortalized cell lines, the absolute maximum is 0.1% to 0.5% (v/v) DMSO. Exceeding this limit causes solvent-induced cytotoxicity, transcriptomic shifts, and membrane permeabilization, which will severely confound your assay results . If 0.1% DMSO is insufficient to hold your compound in solution, you must switch to an excipient-based formulation (like HP-β-CD) rather than increasing the solvent load.

References

  • Popa-Burke, I., Issakova, O., Arroway, J. D., et al. (2014). "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening, 19(9), 1302-1308. URL:[Link]

  • He, Y., Sun, Y., et al. (2024). "Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO." PLOS One, 19(1). URL:[Link]

Optimization

Technical Support Center: Optimizing HPLC Retention Time for 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride. This document is designed for researchers, analytical scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride. This document is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, actionable guidance for method development and troubleshooting. We will move beyond simple protocols to explain the scientific principles behind each step, ensuring your methods are robust, reproducible, and compliant with industry standards.

Analyte at a Glance: Chemical Characteristics

Understanding the physicochemical properties of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride is the first step to developing a successful HPLC method.

  • Basic Nature : The primary amine (-NH2) group on the pyrazole ring makes the molecule basic. This is the most critical factor influencing its retention behavior in reversed-phase HPLC.[1][2] The dihydrochloride salt form indicates the compound is supplied in its protonated, more polar state.[3]

  • Ionization State : The amine group's protonation state is highly dependent on the mobile phase pH. At low pH (typically < 4), the amine will be fully protonated (cationic), making it highly polar and less retained. At high pH (typically > 8), it will be in its neutral, more hydrophobic form and will be more strongly retained.[1][4]

  • Hydrophobicity : The methoxyphenyl group provides a moderate degree of hydrophobicity, which allows for retention on non-polar stationary phases like C18.

  • Potential for Peak Tailing : The basic amine can engage in secondary ionic interactions with acidic residual silanols on the surface of silica-based HPLC columns, a primary cause of peak tailing.[2][5][6]

Frequently Asked Questions (FAQs)

Here are quick answers to the most common issues encountered during the analysis of this compound.

Q1: Why is my retention time too short?

  • Cause : Your analyte is likely too polar under the current conditions. This is common if the mobile phase pH is too low, causing the amine to be fully protonated and poorly retained on a C18 column.[1]

  • Quick Fix : Increase the organic content of your mobile phase, or for a more significant change, increase the mobile phase pH to suppress the ionization of the amine group.[1][4]

Q2: My peak is tailing severely. What is the primary cause?

  • Cause : This is a classic sign of secondary interactions between the basic amine group of your analyte and acidic silanol groups on the silica surface of the column.[2][6]

  • Quick Fix : Lower the mobile phase pH to 2.5-3.0 to protonate the silanols and reduce interaction. Alternatively, use a modern, high-purity, end-capped (base-deactivated) column designed for basic compounds.[5][6]

Q3: My retention times are drifting between injections. What should I check first?

  • Cause : Unstable retention times for an ionizable compound like this are often due to an unbuffered or poorly buffered mobile phase. Small shifts in pH can cause significant changes in retention.[7]

  • Quick Fix : Ensure you are using a buffer (e.g., phosphate, formate) at a concentration of 10-25 mM. The buffer's pKa should be within +/- 1 pH unit of your mobile phase pH for maximum buffering capacity.[7]

Q4: Can I use a C18 column for this polar compound?

  • Cause : Yes, but with considerations. Standard C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases needed for polar compounds, leading to a sudden loss of retention.[8]

  • Quick Fix : Use a C18 column with polar-embedded or polar-endcapped technology (e.g., AQ-type columns) designed for stability in 100% aqueous conditions.[9][10]

In-Depth Troubleshooting Guide

This section provides a systematic, cause-and-effect approach to resolving common chromatographic challenges.

Problem 1: Inadequate or Unstable Retention Time

Controlling retention is paramount for accurate quantification. Here’s how to diagnose and solve retention issues.

Scenario: The peak elutes at or very near the solvent front (t0).
  • Causality : The analyte is not interacting sufficiently with the stationary phase. This occurs when the analyte is in its most polar, protonated form, and the mobile phase is too strong (too much organic solvent).

  • Diagnostic Protocol :

    • Confirm Solvent Front : Inject a non-retained compound like uracil to determine the column void volume (t0).

    • Assess Mobile Phase Strength : If the peak elutes at t0, the mobile phase is too strong.

  • Solution Protocol :

    • Decrease Organic Content : Start by decreasing the percentage of organic solvent (e.g., acetonitrile or methanol) in 5% increments. This will increase the mobile phase polarity and promote interaction with the non-polar stationary phase.

    • Modify Mobile Phase pH : For a more profound effect, adjust the mobile phase pH. Increasing the pH towards the analyte's pKa will begin to deprotonate the amine, making it less polar and more retentive.[1][4] A systematic approach is to test pH values at 3.0, 5.0, and 7.0 (if using a pH-stable column).

Scenario: Retention time is highly variable across a sequence.
  • Causality : This is almost always a sign of inadequate pH control. Without a proper buffer, the mobile phase pH can be influenced by dissolved CO2 or the sample matrix, leading to retention drift.[7]

  • Diagnostic Protocol :

    • Check Mobile Phase Preparation Records : Confirm that a buffer was used and prepared correctly.

    • Measure Mobile Phase pH : Use a calibrated pH meter to check the pH of your aqueous mobile phase component before and after mixing with the organic solvent.

  • Solution Protocol :

    • Incorporate a Buffer : Prepare an aqueous buffer (e.g., 20 mM potassium phosphate or ammonium formate) and adjust to the desired pH.

    • Select an Appropriate Buffer : Choose a buffer with a pKa value close to the target mobile phase pH. For example, a formate buffer is excellent for pH 2.5-4.5, while a phosphate buffer is effective around pH 2.0-3.0 and 6.2-8.2.

    • Ensure Column Equilibration : Before starting the sequence, ensure the column is fully equilibrated with the buffered mobile phase (flush with at least 10-15 column volumes).

Workflow for Optimizing Retention Time

G cluster_start Initial Assessment cluster_organic Mobile Phase Strength cluster_ph Mobile Phase pH cluster_column Stationary Phase cluster_end Finalization Start Peak Elutes Near t0? DecOrg Decrease % Organic (e.g., ACN/MeOH) Start->DecOrg Yes IncPH Increase Mobile Phase pH (e.g., from 3 to 5) Start->IncPH No, but unstable CheckRet1 Sufficient Retention? DecOrg->CheckRet1 CheckRet1->IncPH No End Method Optimized CheckRet1->End Yes CheckRet2 Sufficient Retention? IncPH->CheckRet2 AltCol Consider Alternative Column (e.g., Phenyl, Cyano) CheckRet2->AltCol No CheckRet2->End Yes AltCol->End G cluster_start Problem Identification cluster_diag Diagnosis cluster_chem Chemical Solutions cluster_phys Physical Solutions Start Peak Tailing Observed (Asymmetry > 1.2) InjectNeutral Inject Neutral Compound (e.g., Toluene) Start->InjectNeutral CheckShape Is Neutral Peak Symmetrical? InjectNeutral->CheckShape ChemicalCause Cause: Analyte-Silanol Interaction CheckShape->ChemicalCause Yes PhysicalCause Cause: Column/System Issue CheckShape->PhysicalCause No LowerPH Lower Mobile Phase pH (≤3) ChemicalCause->LowerPH NewColumn Use Base-Deactivated Column ChemicalCause->NewColumn FlushCol Reverse & Flush Column PhysicalCause->FlushCol UseGuard Install Guard Column / Filter PhysicalCause->UseGuard

Caption: Diagnostic flowchart for troubleshooting peak tailing.

Recommended Starting Method & Optimization Parameters

This table provides a validated starting point for method development. The goal is to achieve a robust method that meets system suitability criteria as defined by guidelines like ICH Q2(R1). [11][12][13]

Parameter Recommended Starting Condition Optimization Strategy & Rationale
Column High-purity, base-deactivated C18 (e.g., InertSustain C18)[14], 150 x 4.6 mm, 3.5 µm Alternative : Phenyl-Hexyl for alternative selectivity via π-π interactions. Polar-embedded phase for use with highly aqueous mobile phases. [9]
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.8 with H₃PO₄ Rationale : Low pH protonates silanols to minimize peak tailing. Phosphate provides good buffering capacity. [15]
Mobile Phase B Acetonitrile (ACN) Alternative : Methanol (MeOH) can alter selectivity. ACN is generally preferred for its lower viscosity and UV transparency.
Gradient 10% to 70% B over 15 minutes Isocratic : If separation is simple, an isocratic run (e.g., 80:20 A:B) can improve reproducibility. Gradient : Adjust slope for better resolution of impurities.
Flow Rate 1.0 mL/min Adjust between 0.8-1.5 mL/min to optimize run time vs. backpressure.
Column Temp. 30 °C Increasing temperature (e.g., to 40 °C) can decrease viscosity, lower backpressure, and sometimes improve peak shape.
Detection UV at 240 nm (or determined λmax) Scan the analyte with a DAD/PDA detector to find the UV absorbance maximum for the highest sensitivity.
Injection Vol. 5 µL Keep low to prevent peak distortion from mass overload or solvent effects.

| Sample Diluent | Mobile Phase A / Water | Rationale : Dissolving the sample in a solvent weaker than the mobile phase (e.g., water) leads to better peak shape. Avoid dissolving in strong organic solvents. |

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]

  • Reverse Phase HPLC Columns. GL Sciences. [Link]

  • Quality Guidelines. ICH. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • 4-(3-methoxyphenyl)-1H-pyrazol-5-amine(SALTDATA: 1.1HCl). NextSDS. [Link]

  • HPLC Peak Tailing. Axion Labs. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Polaris Reversed-Phase HPLC Columns. Agilent. [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • How can I prevent peak tailing in HPLC?. ResearchGate. [Link]

  • HPLC Troubleshooting Guide. MAC-MOD Analytical. [Link]

Sources

Troubleshooting

Technical Support Center: Long-Term Storage Stability of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine Dihydrochloride Solutions

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride. Here, we provide a comprehensive resource in a...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride. Here, we provide a comprehensive resource in a question-and-answer format to address common challenges and inquiries regarding the long-term storage and stability of its solutions. This guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower users to make informed decisions during their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride solutions?

A1: The stability of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride in solution is primarily influenced by several factors:

  • Oxidation: The pyrazole ring and the amine group can be susceptible to oxidation, which is often accelerated by exposure to air (oxygen), light, and certain metal ions. This can lead to the formation of colored degradation products, often appearing as a brownish tint in the solution.[1]

  • Hydrolysis: As a dihydrochloride salt, the compound is hygroscopic and its solutions are aqueous. The pyrazole ring itself is generally stable to hydrolysis, but substituents can influence this. More importantly, pH changes in unbuffered solutions can affect the ionization state of the amine and potentially catalyze other degradation reactions.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions. It is crucial to protect solutions from light to prevent the formation of photolytic degradation products.

  • Temperature: Elevated temperatures generally accelerate the rates of all chemical degradation reactions. Therefore, proper temperature control is critical for long-term storage.

Q2: What are the recommended storage conditions for solutions of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride?

A2: To ensure the long-term stability of your solutions, we recommend the following storage conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of chemical degradation. For very long-term storage (months to years), freezing at -20°C or below may be considered, but assess freeze-thaw stability.
Light Protect from lightUse amber vials or wrap containers in aluminum foil to prevent photodegradation.
Atmosphere Inert Atmosphere (Argon or Nitrogen)Purging the headspace of the storage container with an inert gas can significantly reduce oxidative degradation.[1]
Container Tightly sealed, appropriate materialPrevents solvent evaporation and exposure to atmospheric oxygen and moisture. Glass is generally preferred over plastic for long-term storage of organic solutions.
pH Buffered Solution (if compatible)Maintaining a stable pH can be crucial, as pH shifts can influence the rate of hydrolysis and other degradation pathways. The optimal pH should be determined experimentally.

Q3: I've noticed a color change (e.g., yellowing or browning) in my stock solution. What does this indicate and what should I do?

A3: A color change, particularly to yellow or brown, is a common indicator of degradation, most likely due to oxidation of the pyrazole or amine moieties.[1] If you observe a color change, it is recommended to:

  • Do not use the solution for critical experiments. The presence of degradation products can lead to unreliable and irreproducible results.

  • Characterize the solution. Use an analytical technique like HPLC with UV detection to assess the purity of the solution and identify any new peaks corresponding to degradation products.

  • Prepare a fresh solution. Ensure that the new solution is prepared following best practices for handling and storage, including the use of an inert atmosphere if possible.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments and provides actionable troubleshooting steps.

Issue 1: Inconsistent or non-reproducible results in biological assays.

  • Potential Cause: Degradation of the compound in your stock or working solutions. The degradation products may be inactive, have altered activity, or even exhibit cytotoxicity, leading to variability in your results.

  • Troubleshooting Steps:

    • Verify Solution Integrity: Analyze your stock and working solutions by HPLC to check for the presence of degradation products.

    • Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. If this is not feasible, perform a short-term stability study in your assay buffer to understand how long the compound is stable under those conditions.

    • Review Solution Preparation and Storage: Ensure that solutions are stored under the recommended conditions (see FAQ Q2). Consider the compatibility of your assay buffer with the compound.

Issue 2: Appearance of new peaks in my HPLC chromatogram over time.

  • Potential Cause: This is a clear indication of chemical degradation. The new peaks represent degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Study: To understand the potential degradation pathways, you can perform a forced degradation study (see protocol below). This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help in identifying the nature of the impurities you are observing.[2]

    • Optimize Storage Conditions: Based on the results of the forced degradation study, you can further optimize your storage conditions. For example, if the compound is highly susceptible to oxidation, storing it under an inert gas becomes critical.

    • Structure Elucidation: For critical applications, you may need to identify the structure of the major degradation products using techniques like LC-MS/MS and NMR.[3][4]

Issue 3: Precipitation or cloudiness observed in the solution upon storage.

  • Potential Cause:

    • Poor Solubility: The concentration of your solution may be too high for the chosen solvent or storage temperature.

    • Formation of Insoluble Degradation Products: Some degradation products may be less soluble than the parent compound.

    • pH Shift: A change in pH could affect the solubility of the dihydrochloride salt.

  • Troubleshooting Steps:

    • Check Solubility Limits: Determine the solubility of the compound in your chosen solvent at the storage temperature.

    • Filter the Solution: Before use, you can filter the solution through a 0.22 µm syringe filter to remove any precipitate. However, this does not address the underlying stability issue.

    • Consider a Different Solvent System or pH: If solubility is a persistent issue, you may need to explore alternative solvents or buffered solutions.

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine Dihydrochloride Solutions via HPLC

This protocol outlines a general procedure to assess the long-term stability of your solutions.

1. Materials and Reagents:

  • 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride

  • HPLC-grade solvent for solution preparation (e.g., methanol, acetonitrile, or a buffered aqueous solution)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[5]

  • HPLC-grade mobile phase components (e.g., acetonitrile and water with 0.1% trifluoroacetic acid or formic acid)[1][5]

2. Sample Preparation:

  • Prepare a stock solution of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride at a known concentration (e.g., 1 mg/mL) in your solvent of choice.

  • Aliquot the stock solution into several amber glass vials.

  • For solutions to be stored under an inert atmosphere, gently bubble argon or nitrogen through the solution for 1-2 minutes before capping the vials.

  • Store the vials under the desired storage conditions (e.g., 2-8°C, protected from light).

3. HPLC Method:

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (with 0.1% TFA or formic acid). An example gradient could be: 5% to 95% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Scan for the optimal wavelength using a UV-Vis spectrophotometer. Pyrazole derivatives often have strong absorbance in the 220-280 nm range.

  • Column Temperature: 25°C

4. Stability Testing Schedule:

  • Analyze an aliquot of the solution immediately after preparation (T=0).

  • Analyze additional aliquots at predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks).

  • At each time point, record the peak area of the parent compound and any new peaks that appear.

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

  • Plot the percentage remaining versus time to determine the degradation rate.

  • A common threshold for stability is retaining at least 90% of the initial concentration.

Protocol 2: Forced Degradation Study

This study helps to identify potential degradation pathways and products.

  • Prepare Solutions: Prepare solutions of the compound (e.g., 0.1 mg/mL) in the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl, heat at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH, heat at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂, room temperature for 24 hours.

    • Thermal Degradation: Heat the solution at 60°C for 48 hours.

    • Photodegradation: Expose the solution to a photostability chamber (ICH Q1B guidelines) or intense UV light for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC, comparing the chromatograms to that of an unstressed control sample.

Visualizations

Workflow for Investigating Solution Instability

A Inconsistent Results or Visible Degradation B Prepare Fresh Solution A->B C Analyze by HPLC vs. T=0 B->C D Degradation Confirmed? (New Peaks / Reduced Area) C->D E No D->E No F Yes D->F Yes G Troubleshoot Assay (e.g., buffer effects, solubility) E->G H Optimize Storage Conditions (Temp, Light, Atmosphere) F->H I Perform Forced Degradation Study H->I J Identify Degradation Pathways I->J K Characterize Degradants (LC-MS, NMR) if necessary J->K

Caption: A flowchart for troubleshooting solution instability.

Potential Degradation Pathways

cluster_stress Stress Conditions cluster_compound 4-(3-methoxyphenyl)-1H-pyrazol-5-amine cluster_degradation Potential Degradation Products Light Light Parent Parent Compound Light->Parent Heat Heat Heat->Parent Oxygen Oxygen Oxygen->Parent Acid/Base Acid/Base Acid/Base->Parent Oxidation Oxidized Products (e.g., N-oxides, dimers) Parent->Oxidation Oxidation Hydrolysis Hydrolytic Products (Ring opening is unlikely but substituent effects possible) Parent->Hydrolysis Hydrolysis Photolysis Photolytic Adducts or Isomers Parent->Photolysis Photodegradation

Caption: Potential degradation pathways for the compound.

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). ResearchGate. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023). ResearchGate. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). Semantic Scholar. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024). Wiley Online Library. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]

  • UV Visible Spectroscopy and Drug Stability of Pharmaceutical Analysis. (2022). Longdom Publishing. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2020). Research Journal of Pharmacy and Technology. [Link]

  • Analytical Techniques for Drug Stability Evaluation: A Review on UV Spectroscopy, HPLC for Forced Degradation Studies in Pharmaceutical Products. (2026). International Journal of Innovative Research in Technology. [Link]

  • ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. (n.d.). Cairo University. [Link]

  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. (n.d.). PMC. [Link]

  • Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. (n.d.). Journal of Food and Drug Analysis. [Link]

  • Isolation, identification and determination of the major degradation product in alprazolam tablets during their stability assay. (n.d.). ScienceDirect. [Link]

  • STABILITY INDICATING ASSAY METHOD DEVELOPMENT AND VALIDATION BY USING UV-VISIBLE SPECTROPHOTOMETER- A REVIEW. (2024). RJPN.org. [Link]

  • A STABILITY-INDICATING UV SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF AMOROLFINE HYDROCHLORIDE. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

  • UV-Vis Spectrophotometric Method of Amantadine Hydrochloride Analysis: Method Development, Validation and Application to Solubility Studies. (2025). Research Journal of Pharmacy and Technology. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025). ResearchGate. [Link]

  • Non-Aqueous Electromigration Analysis of Some Degradation Products of Carvedilol. (n.d.). PMC. [Link]

  • LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. (2023). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega. [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016). ResearchGate. [Link]

  • Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. (2015). SCIRP. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioanalytical Method Validation of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride by LC-MS/MS

Executive Summary The robust quantification of new chemical entities (NCEs) in biological matrices is a cornerstone of drug development, providing the pharmacokinetic data essential for regulatory submissions. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust quantification of new chemical entities (NCEs) in biological matrices is a cornerstone of drug development, providing the pharmacokinetic data essential for regulatory submissions. This guide presents a comprehensive, in-depth validation protocol for the quantification of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride, a novel pyrazole derivative, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Grounded in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, this document details not only the procedural steps but also the scientific rationale underpinning each validation parameter.[1][2][3][4]

Furthermore, this guide provides an objective comparison of LC-MS/MS with alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC) with derivatization and Gas Chromatography-Mass Spectrometry (GC-MS). Through supporting data and logical workflows, we demonstrate why LC-MS/MS represents the gold standard for this application, offering unparalleled sensitivity, selectivity, and reliability for bioanalytical studies.

Introduction: The Analytical Imperative in Drug Development

4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride is a small molecule featuring a pyrazole core, an amine functional group, and a methoxyphenyl moiety. As with any NCE progressing through the development pipeline, establishing a reliable method to measure its concentration in biological fluids (e.g., plasma, serum) is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for bioanalytical method validation to ensure that the data generated is accurate and reproducible.[5] The ICH M10 guideline, now adopted globally, provides a harmonized framework for these activities, ensuring data quality and consistency across different regions.[1][4][6] This guide is structured to be fully compliant with these international standards.

Analyte Properties & Methodological Considerations

The chemical structure of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dictates the optimal approach for its analysis.

  • Chemical Structure: C₁₀H₁₁N₃O · 2HCl

  • Key Features:

    • Basic Amine Group: The primary amine on the pyrazole ring is readily protonated, making it ideal for positive mode Electrospray Ionization (ESI+).

    • Aromatic Rings: The methoxyphenyl and pyrazole rings provide hydrophobicity, making the molecule suitable for reverse-phase chromatography.

    • Polarity: The presence of nitrogen and oxygen atoms lends sufficient polarity for good solubility in common extraction solvents like methanol or acetonitrile.

These properties logically lead to the selection of LC-MS/MS with ESI+ as the most promising analytical technique, capable of providing the high sensitivity and selectivity required for bioanalysis.[7][8]

The Gold Standard: LC-MS/MS Method Validation

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2][3] For a regulated bioanalytical method, this involves a comprehensive evaluation of its performance characteristics.

The Validation Workflow: A Visual Overview

The validation process follows a structured sequence of experiments designed to test every aspect of the method's performance before it is used for the analysis of study samples.

LCMS_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Full Validation (ICH M10) cluster_2 Phase 3: Application Dev Method Development (LC & MS Optimization) Selectivity Selectivity & Specificity Dev->Selectivity Matrix Matrix Effect Selectivity->Matrix CalCurve Calibration Curve & LLOQ Matrix->CalCurve AccP Accuracy & Precision CalCurve->AccP Carryover Carryover AccP->Carryover Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Carryover->Stability Dilution Dilution Integrity Stability->Dilution SampleAnalysis Study Sample Analysis Dilution->SampleAnalysis ISR Incurred Sample Reanalysis (ISR) SampleAnalysis->ISR Method_Selection Start Start: Need to quantify 4-(3-methoxyphenyl)-1H-pyrazol-5-amine in plasma Req Is this for a regulated (GLP/GCP) study? Start->Req Sensitivity Is the expected concentration very low (<10 ng/mL)? Req->Sensitivity No (e.g., early discovery) LCMSMS LC-MS/MS is the required method. Req->LCMSMS Yes Sensitivity->LCMSMS Yes HPLC HPLC with Derivatization (UV or FLD) may be an option. Sensitivity->HPLC No GCMS Is the analyte (or its derivative) thermally stable and volatile? HPLC->GCMS GCMS->HPLC No GCMS_Yes GC-MS could be considered, but is less common for this compound type. GCMS->GCMS_Yes Yes

Sources

Comparative

validating target engagement of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride

[label="2. Add Fluorescent\nKinase Workflow of the NanoBRET Target Engagement Assay for 4-(3-methoxyphenyl)-1H-pyrazol-5-amine.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="2. Add Fluorescent\nKinase

Workflow of the NanoBRET Target Engagement Assay for 4-(3-methoxyphenyl)-1H-pyrazol-5-amine.

G2 L Intracellular ATP / Tracer K Target Kinase (e.g., VEGFR2) L->K Binds C Inhibitor-Kinase Complex (Target Engagement) K->C Displacement I 4-(3-methoxyphenyl)-1H- pyrazol-5-amine I->K Competes R Loss of BRET Signal / Thermal Stabilization C->R Quantifiable Metric

Competitive binding mechanism of the aminopyrazole scaffold displacing ATP/tracer from the kinase.

Step-by-Step Methodology: NanoBRET Target Engagement

Because it provides real-time, quantitative Kd​ values in living cells, NanoBRET is the recommended protocol for evaluating the target engagement of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride[1].

Materials Required:
  • HEK293T Cells & appropriate culture media (DMEM + 10% FBS).

  • NanoLuc®-VEGFR2 Fusion Vector (or target kinase of interest).

  • NanoBRET™ Tracer K5 (Promega).

  • 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride (Test Compound).

  • NanoBRET™ Nano-Glo® Substrate (Furimazine).

Protocol:

Step 1: Transfection and Plating

  • Dilute the NanoLuc-kinase fusion vector and Transfection Carrier DNA at a 1:9 mass ratio in Opti-MEM. Causality: Diluting the expression vector with carrier DNA ensures low, physiological expression levels of the kinase, preventing signal saturation and artifactual localization.

  • Transfect HEK293T cells using a standard lipid-based reagent (e.g., FuGENE HD).

  • Plate cells into a 384-well white tissue culture plate at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2​ .

Step 2: Tracer and Compound Addition

  • Prepare a 20X stock of NanoBRET Tracer K5 in Opti-MEM.

  • Prepare a 10-point, 3-fold serial dilution of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride. Note: The dihydrochloride salt ensures immediate solubility in the aqueous Opti-MEM without requiring excessive DMSO, which is toxic to cells above 1% final concentration.

  • Add the Tracer and the Test Compound to the cells simultaneously.

  • Incubate for 2 hours at 37°C. Causality: A 2-hour incubation is strictly required to allow the compound to permeate the cell membrane, compete with intracellular ATP, and reach thermodynamic binding equilibrium with the target kinase.

Step 3: BRET Measurement & Analysis

  • Add the NanoBRET Nano-Glo Substrate (Furimazine) to all wells.

  • Wait 3 minutes for luminescence stabilization.

  • Read the plate on a luminescence microplate reader equipped with dual filters: Donor emission (460 nm) and Acceptor emission (610 nm) .

  • Data Processing: Calculate the BRET ratio by dividing the 610 nm signal by the 460 nm signal. Causality: Ratiometric calculation is a self-validating system; it normalizes the data against well-to-well variations in transfection efficiency and cell viability, ensuring the drop in signal is purely due to target engagement (tracer displacement) rather than cell death.

  • Plot the BRET ratio against the log concentration of the compound to determine the apparent cellular Kd​ using the Cheng-Prusoff equation.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Safety & Regulatory Compliance

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